YGL022 protein
Description
Significance of Gene and Protein Nomenclature in Biological Research
The naming of genes and proteins is a fundamental aspect of biological research, ensuring clear and unambiguous communication among scientists. jax.orgwikipedia.org A standardized nomenclature is indispensable for searching literature, retrieving data from databases, and understanding the relationships between different genes and proteins. wikipedia.orgnih.gov
There are generally two types of names for a gene: a systematic name and a standard name. The systematic name, like YGL022W, is based on the gene's chromosomal location and is unique within that specific organism. This systematic approach provides a clear and unbiased identifier. On the other hand, the standard name, such as Ubp3, is often based on the gene's function (e.g., "Ubiquitin-specific protease 3"). uniprot.orgyeastgenome.org
Nomenclature committees, such as the HUGO Gene Nomenclature Committee (HGNC) for human genes, establish guidelines to promote consistency. wikipedia.orggenenames.org These guidelines often recommend that orthologous genes (genes in different species that evolved from a common ancestral gene) share the same name and symbol whenever possible to facilitate interspecies comparisons. jax.orgnih.gov This harmonization is crucial for translating findings from model organisms like yeast to more complex systems, including humans.
The primary goal of this structured naming system is to provide a unique identifier for each gene, preventing the confusion that can arise from multiple names for the same gene or the same name for different genes. jax.orgwikipedia.org
Ambiguity and Context-Specificity of the YGL022 Designation Across Organisms
While systematic names like YGL022W are unambiguous within Saccharomyces cerevisiae, the broader landscape of gene nomenclature is fraught with potential ambiguity. oup.comnih.gov The same or similar names can appear in different organisms, referring to entirely different genes. oup.com This "across-species ambiguity" is a significant challenge in bioinformatics and comparative genomics. oup.comnih.gov
For instance, a study of 21 eukaryotic organisms revealed that over 14% of official gene symbols were ambiguous, meaning they existed in more than one species but did not represent orthologous genes. oup.com This highlights the critical importance of specifying the organism when discussing a gene or protein. A designation like "YGL022" is only meaningful when the context of Saccharomyces cerevisiae is understood.
The issue of ambiguity is compounded by the use of synonyms and the fact that some gene names may also be common English words. oup.comnih.gov Researchers often prefer using synonyms or common names in publications, which can lead to confusion if not properly defined. nih.gov
The following table illustrates the context-dependent nature of gene nomenclature by showing how systematic naming conventions differ across various model organisms.
| Organism | Example Systematic Name | Naming Convention Basis | Common Name Example |
| Saccharomyces cerevisiae (Yeast) | YGL022W | Chromosome, arm, and ORF number | Ubp3 |
| Caenorhabditis elegans (Nematode) | F54D1.1 | Cloned sequence name | wrn-1 |
| Arabidopsis thaliana (Plant) | At1g01010 | Chromosome and gene number | ANAC001 |
| Drosophila melanogaster (Fruit Fly) | CG1000 | "Computed Gene" number | eyeless |
This table underscores that a systematic-like name from one organism does not translate to another, and the organism of origin is a necessary piece of information for accurate identification.
Properties
CAS No. |
137951-93-0 |
|---|---|
Molecular Formula |
C7H12O2S |
Synonyms |
YGL022 protein |
Origin of Product |
United States |
Genetic Identification and Characterization of Ygl022 Loci
In Saccharomyces cerevisiae
In Saccharomyces cerevisiae, the "YGL" designation is part of the systematic naming convention for open reading frames (ORFs) on the left arm of chromosome VII. The outline specifically mentions two genes located in this region: ARO8 and ERG4.
ARO8 Gene Locus and Allelic Designations
The ARO8 gene in Saccharomyces cerevisiae has the systematic name YGL202W. yeastgenome.org It is located on the left arm of chromosome VII. uniprot.org ARO8 encodes Aromatic aminotransferase I, a protein involved in the biosynthesis and metabolism of aromatic amino acids. yeastgenome.org It functions as a bifunctional 2-aminoadipate transaminase/aromatic-amino-acid:2-oxoglutarate transaminase. nih.govnih.gov This enzyme participates in the L-phenylalanine and tyrosine biosynthetic processes. yeastgenome.orgnih.govnih.gov ARO8 is also involved in the Ehrlich pathway, contributing to the production of fusel alcohols and the detoxification of excess tryptophan by producing kynurenic acid. yeastgenome.orgresearchgate.net It exhibits broad substrate specificity, utilizing several amino acids (including glutamate, phenylalanine, tyrosine, tryptophan, methionine, alpha-aminoadipate, and leucine) and 2-oxo acids as substrates. uniprot.orgnih.govresearchgate.net The expression of ARO8 is regulated by the general control of amino acid biosynthesis. yeastgenome.orgresearchgate.net Deletion of the ARO8 gene can lead to the de novo production of phenylethanol during growth on a glucose synthetic medium. nih.govnih.gov Mutant alleles of ARO8, such as aro8-Δ, have been constructed and studied to understand the gene's function. yeastgenome.org
Here is a summary of the ARO8 gene locus and its product:
| Feature Type | Standard Name | Systematic Name | SGD ID | Description | Chromosome |
| ORF | ARO8 | YGL202W | SGD:S000003170 | Aromatic aminotransferase I; bifunctional 2-aminoadipate transaminase/aromatic-amino-acid:2-oxoglutarate transaminase | VII |
The ARO8 protein has a length of 500 amino acids with a molecular weight of approximately 56.17 kDa. yeastgenome.org It is primarily located in the cytoplasm. yeastgenome.orgnih.govnih.govthebiogrid.org
In Oryza sativa
In Oryza sativa (rice), the designation YGL22 refers to a specific gene locus associated with a yellow-green leaf phenotype.
LOC_Os01g15390 Gene Locus and Allelic Designations (YGL22)
The YGL22 locus in Oryza sativa has been identified and characterized as LOC_Os01g15390. researchgate.netresearchgate.netresearchgate.net This gene is located on chromosome 1. researchgate.netresearchgate.net Map-based cloning and sequence analysis have suggested that LOC_Os01g15390 is the candidate gene responsible for the yellow-green leaf phenotype observed in certain rice lines, particularly at the seedling stage. researchgate.netresearchgate.net The protein encoded by LOC_Os01g15390 is predicted to be a chloroplast protein. researchgate.net
Research findings indicate that the expression level of LOC_Os01g15390 (YGL22) transcripts is significantly lower in yellow-green leaf mutants compared to wild-type rice at the seedling stage, which is consistent with the observed phenotype. researchgate.net Knockout mutants of YGL22 generated using CRISPR/Cas9 also exhibit a similar yellow-green leaf phenotype at the seedling stage, suggesting its involvement in the early development of chloroplasts. researchgate.netresearchgate.netresearchgate.net Despite the leaf color phenotype, the knockout mutants did not show significant effects on plant height, the number of panicles per plant, or grain yield per plant. researchgate.netresearchgate.net Allelic designations for this locus include mutations like a 1 bp insertion in the ygl22 mutant that leads to early translation termination. researchgate.net
Here is a summary of the LOC_Os01g15390 gene locus (YGL22) and its product:
| Feature Type | Standard Name | Systematic Name | Locus Identifier | Description | Chromosome |
| Protein Coding Gene | YGL22 | N/A | LOC_Os01g15390 | Encodes a chloroplast protein; associated with yellow-green leaf phenotype | 1 |
The protein encoded by LOC_Os01g15390 is described as a protein of unknown function in some contexts, although its localization to the chloroplast and association with leaf color suggest a role in chloroplast development or function. researchgate.netaffrc.go.jp
Orthologs and Homologs Across Eukaryotic Species
Orthologs are genes in different species that evolved from a common ancestral gene by speciation. libretexts.org Homologs are genes related by descent from a common ancestral DNA sequence. libretexts.org This includes both orthologs and paralogs (genes related by duplication within a genome). libretexts.org
Given the functions of the proteins encoded by ARO8 and ERG4 in Saccharomyces cerevisiae and the identification of LOC_Os01g15390 (YGL22) in Oryza sativa, it is expected that orthologs and homologs of these genes and proteins exist in other eukaryotic species.
For ARO8 (YGL202W), which encodes an aromatic aminotransferase, orthologs are found in various organisms. For instance, human AADAT (aminoadipate aminotransferase) is noted as an ortholog to S. cerevisiae ARO8. nih.gov Aromatic aminotransferases with similarity to S. cerevisiae Aro8p have been identified in other organisms, including Escherichia coli and Aspergillus species. researchgate.net
For ERG4 (YGL012W), which encodes a sterol C-24(28) reductase involved in ergosterol (B1671047) biosynthesis, homologs are present in other fungi and eukaryotes. The Schizosaccharomyces pombe gene sts1 encodes a protein similar to Erg4p. yeastgenome.orgpombase.org Penicillium expansum contains multiple erg4 genes (erg4A, erg4B, and erg4C) that are involved in ergosterol synthesis. nih.gov The protein encoded by the human LBR gene (Lamin B Receptor) belongs to the ERG4/ERG24 family, indicating homology. neobioscience.com Orthologs involved in sterol biosynthesis, specifically ERG4/24-C-24(28) sterol reductase, have also been identified in green algae. scispace.com
For LOC_Os01g15390 (YGL22) in Oryza sativa, which is associated with chloroplast development and a yellow-green leaf phenotype, orthologs in other plant species might exist, particularly those involved in chloroplast function or pigment biosynthesis. While specific orthologs are not explicitly detailed for LOC_Os01g15390 in the search results beyond its identification in rice, studies on leaf-color mutants in other plants like soybean and tomato mention homologous genes involved in similar processes or phenotypes. researchgate.net
Identifying orthologs and homologs often involves comparative genomic analyses and phylogenetic studies to determine evolutionary relationships and conserved functions across species. libretexts.orgyeastgenome.orgelifesciences.org Databases like NCBI, UniProt, SGD, and resources that integrate homology predictions from various methods are valuable for identifying these related genes and proteins. yeastgenome.orguniprot.orgthebiogrid.orgthebiogrid.orguniprot.orgyeastgenome.orgebi.ac.uk
Compound Names and PubChem CIDs
The primary focus of the provided outline and the search results is on genes and proteins rather than small chemical compounds. PubChem is a database primarily for chemical molecules and their biological activities. r-project.orgwikipedia.org While proteins are biological molecules, PubChem's strength lies in small molecules. Protein sequences and information are typically found in databases like UniProt and NCBI Protein. Therefore, directly finding PubChem CIDs for the proteins encoded by ARO8, ERG4, and LOC_Os01g15390 is not the standard way to reference them.
However, some molecules related to the function of these proteins might have PubChem CIDs. For example, ergosterol, which is synthesized via the ERG4-encoded enzyme, is a chemical compound.
Molecular Function and Biochemical Activity
Enzymatic Roles
The most well-defined enzymatic role of the YGL022 protein in S. cerevisiae is its activity as a sterol reductase.
In Saccharomyces cerevisiae, the YGL022 gene product is definitively identified as Delta(24(24(1)))-sterol reductase, also known as ERG4 uni.lulipidmaps.orgcdutcm.edu.cnnih.govCurrent time information in Šiaulių rajono savivaldybė, LT.fishersci.ca. This enzyme plays a crucial role in the ergosterol (B1671047) biosynthesis pathway, catalyzing the final step cdutcm.edu.cnfishersci.ca. Specifically, ERG4 is responsible for the conversion of ergosta-5,7,22,24(28)-tetraen-3beta-ol into ergosterol cdutcm.edu.cnfishersci.ca. This reaction involves the reduction of the double bond at the C-24(28) position. The ERG4 protein is localized to the endoplasmic reticulum membrane, consistent with its function in sterol biosynthesis, which primarily occurs in the endoplasmic reticulum fishersci.ca. Disruption of the ERG4 gene in S. cerevisiae abolishes ergosterol production and leads to various pleiotropic defects, including hypersensitivity to divalent cations and several drugs fishersci.ca.
Transport Functions (e.g., Putative Transport Protein in S. cerevisiae)
Early studies on the YGL022 gene in S. cerevisiae initially characterized its encoded protein as a putative transport protein cdutcm.edu.cnnih.govnih.govscitoys.com. While its primary enzymatic role as a sterol reductase is now established, this initial characterization suggests a potential, though less defined, involvement in transport processes or a structural resemblance to known transporters. Further research would be required to fully elucidate any transport-related functions of the this compound.
Structural and Regulatory Functions (e.g., Membrane-Associated Protein, Lamin B Receptor Similarity of S. pombe homolog to S. cerevisiae YGL022)
The this compound is known to be a membrane-associated protein, specifically located in the endoplasmic reticulum membrane in S. cerevisiae fishersci.ca. This localization is essential for its role in sterol biosynthesis.
Cellular Localization and Subcellular Distribution
Cytosolic Localization
While the mature YGL22 protein in Oryza sativa is primarily targeted to organelles, the initial synthesis of many chloroplast-destined proteins occurs in the cytoplasm before their import into the chloroplast core.ac.uk. Therefore, while not its final destination, the protein would transiently exist in the cytosol during its biogenesis and transport pathway. For YGL022 in Saccharomyces cerevisiae, while some proteins can have multiple localizations including the cytoplasm, the primary reported localization for YGL022 is associated with membranes dntb.gov.uanih.gov.
Membrane Association (e.g., ER/Chloroplast Membrane Association)
YGL022 in Saccharomyces cerevisiae has been identified as a putative membrane-associated protein dntb.gov.uanih.gov. Further research has indicated that yeast YGL022 corresponds to ERG4, an enzyme involved in ergosterol (B1671047) biosynthesis, and is localized to the endoplasmic reticulum (ER) membrane colab.wsuniprot.org. This association is consistent with its proposed function in lipid metabolism. Proteins destined for the ER membrane often contain specific signal sequences and transmembrane domains that facilitate their insertion into the lipid bilayer ditki.comwikipedia.org.
In Oryza sativa, the YGL22 protein is localized within the chloroplast researchgate.netresearchgate.net. Chloroplasts are complex organelles with multiple membrane systems, including the outer and inner envelope membranes and the internal thylakoid membranes. While specific association with a particular chloroplast membrane (envelope or thylakoid) or the stroma is not always explicitly detailed in localization studies, being a chloroplast protein implies its presence within this organelle, potentially interacting with or integrated into its membrane structures depending on its specific function.
Organellar Targeting (e.g., Chloroplast Localization in O. sativa)
Detailed research in Oryza sativa has demonstrated that the YGL22 protein is targeted to and localized within the chloroplast researchgate.netresearchgate.net. This was experimentally determined using techniques such as the expression of a fusion protein consisting of YGL22 linked to Green Fluorescent Protein (GFP) (35S::YGL22-GFP) in rice cells, followed by visualization using confocal fluorescence microscopy researchgate.net. The observed fluorescence signal was consistent with chloroplast localization researchgate.net.
The targeting of proteins to chloroplasts in plants like O. sativa typically involves synthesis in the cytoplasm as a precursor protein containing a transit peptide, followed by post-translational import into the chloroplast core.ac.uk. Alternatively, some proteins encoded by the chloroplast genome are synthesized within the organelle core.ac.uk. The studies on YGL22 in rice indicate it is encoded by a nuclear gene (LOC_Os01g15390), suggesting it is synthesized in the cytoplasm and subsequently imported into the chloroplast researchgate.net. The functional significance of YGL22's chloroplast localization is underscored by the observation that knockout mutants exhibit a yellow-green leaf phenotype at the seedling stage, accompanied by reduced photosynthetic pigment content and retarded chloroplast development researchgate.net. This indicates a role for YGL22 within the chloroplast, likely related to chlorophyll (B73375) metabolism or chloroplast biogenesis researchgate.netresearchgate.net.
| Protein Name | Organism | Primary Subcellular Localization | Associated Membranes (if applicable) | Experimental Method(s) | Key Findings Related to Localization |
| YGL022 (ERG4) | Saccharomyces cerevisiae | Membrane-associated | Endoplasmic Reticulum (ER) | Putative transport protein analysis, genetic studies | Localized to the ER membrane, involved in ergosterol biosynthesis. dntb.gov.uanih.govcolab.wsuniprot.org |
| YGL22 | Oryza sativa (Rice) | Chloroplast | Chloroplast membranes (implied) | GFP fusion construct, Confocal microscopy | Localized within the chloroplast, essential for normal chloroplast development and leaf color. researchgate.netresearchgate.net |
Compound Names and PubChem CIDs
Biological Processes and Metabolic Pathways
In Oryza sativa (YGL22)
In Oryza sativa (rice), the YGL22 protein is a distinct protein from the S. cerevisiae YGL022/Erg4p, although they share the "YGL" designation which may relate to early gene naming conventions based on location or phenotype. Rice YGL22 is encoded by the gene LOC_Os01g15390 and is classified as a chloroplast protein researchgate.net.
YGL22 plays a critical role in chloroplast development and biogenesis in rice researchgate.netresearchgate.net. Mutations or knockout of the YGL22 gene result in a visible yellow-green leaf phenotype, particularly at the seedling stage researchgate.netresearchgate.net. This phenotype is associated with significantly reduced photosynthetic pigment content and retarded development of chloroplasts compared to wild-type plants researchgate.net. Studies have shown that ygl22 mutants exhibit abnormal chloroplast development, indicating that YGL22 is essential for the proper formation and maturation of chloroplasts during the early stages of rice growth researchgate.net.
Research findings on Oryza sativa YGL22 highlight its importance in the early stages of leaf color development, directly impacting the photosynthetic machinery of the plant researchgate.net.
| Organism | Protein Name | Gene Name (S. cerevisiae ORF/Oryza sativa Locus) | Key Biological Processes | Associated Phenotypes (Mutant) |
| Saccharomyces cerevisiae | YGL022 | ERG4 (YGL012W) | Ergosterol (B1671047) Biosynthesis, Isoprenoid Biosynthesis (as a branch), Indirect Cell Cycle Regulation | Defects in ergosterol biosynthesis, accumulation of intermediate sterols, limited proliferation |
| Saccharomyces cerevisiae | YGL022 | ERG4 (Homolog of S. pombe sts1+) | Pleiotropic Drug Sensitivity, Osmoregulation (inferred from homolog) | Supersensitivity to various drugs, sensitivity to divalent cations and sorbitol (in S. pombe) |
| Oryza sativa | YGL22 | LOC_Os01g15390 | Chloroplast Development, Chloroplast Biogenesis | Yellow-green leaves at seedling stage, reduced photosynthetic pigments, retarded chloroplast development |
Note: PubChem CIDs are typically assigned to small molecules and chemical compounds. As YGL022 and YGL22 are proteins, PubChem CIDs are not applicable. UniProt accession numbers are commonly used to identify proteins. The UniProt accession for Saccharomyces cerevisiae Erg4p (YGL022) is P25340 uniprot.org.
Genetic Studies and Functional Characterization
Gene Disruption and Knockout Methodologies
Gene knockout is a fundamental technique used to understand gene function by observing the phenotypic consequences of eliminating gene expression or activity nibb.ac.jpsynthego.com. In the study of YGL022/YGL22, particularly in rice, gene knockout approaches have been instrumental.
Complete Gene Knockout Approaches (e.g., CRISPR/Cas9 in O. sativa)
Complete gene knockout involves the permanent inactivation of a gene in an organism. The CRISPR/Cas9 system has become a widely used and efficient tool for generating targeted gene knockouts synthego.cominnovativegenomics.orgwikipedia.orgneb.com. This system utilizes a guide RNA (gRNA) to direct the Cas9 endonuclease to a specific genomic locus, where it creates a double-stranded break synthego.cominnovativegenomics.orgwikipedia.org. The cell's natural repair mechanisms, primarily non-homologous end joining (NHEJ), often introduce insertions or deletions (indels) at the break site, leading to frameshift mutations and gene inactivation synthego.comwikipedia.org.
In Oryza sativa, the CRISPR/Cas9 system has been successfully employed to generate ygl22 knockout mutants researchgate.net. Researchers generated ygl22 knockout lines to investigate the function of the YGL22 gene researchgate.net. Specifically, a ygl22 knockout mutant was created using the CRISPR/Cas9 system, targeting the YGL22 gene (LOC_Os01g15390) researchgate.netresearchgate.net. This involved selecting specific 20-bp gene-specific spacer sequences and cloning them into a vector for Agrobacterium-mediated transformation into rice calli researchgate.net.
Conditional Gene Knockout Systems
Conditional gene knockout is a technique that allows for the inactivation of a gene in a specific tissue, cell type, or at a particular developmental stage nibb.ac.jpwikipedia.orgmdpi.com. This approach is particularly useful for studying genes that are essential for development or have different functions in various tissues, thereby avoiding the potential lethality associated with complete knockout nibb.ac.jpwikipedia.org. A common method for conditional knockout is the Cre-loxP system, where the gene of interest is flanked by loxP sites, and the Cre recombinase enzyme, expressed under the control of a tissue-specific or inducible promoter, catalyzes recombination between the loxP sites, leading to gene excision nibb.ac.jpwikipedia.orgresearchgate.netoncotarget.com. While the provided search results describe conditional knockout methodologies in general and in other organisms nibb.ac.jpwikipedia.orgmdpi.comoncotarget.com, specific applications of conditional knockout systems for the YGL022 or YGL22 gene were not detailed in the context of the provided information.
Phenotypic Analysis of Gene Knockout Mutants (e.g., Yellow-Green Leaf Phenotype in O. sativa)
Phenotypic analysis of knockout mutants is crucial for inferring the function of the disrupted gene. In Oryza sativa, knockout of the YGL22 gene results in a distinctive yellow-green leaf phenotype at the seedling stage researchgate.netresearchgate.net. This phenotype is characterized by significantly reduced photosynthetic pigment contents and retarded chloroplast development compared to wild-type plants researchgate.net. The ygl22 mutants showed a similar phenotype to an introgression line (TIL22) which also exhibited a yellow-green leaf phenotype at the seedling stage researchgate.net. This suggests that YGL22 is involved in the early development of chloroplasts in rice researchgate.net. Interestingly, while affecting leaf color at the seedling stage, the ygl22 knockout did not significantly impact plant height, the number of panicles per plant, or grain yield per plant researchgate.netresearchgate.net. This contrasts with some other yellow-green leaf mutants in rice, such as ygl19, which showed reduced agronomic traits researchgate.netnih.gov.
Overexpression and Gain-of-Function Studies
Overexpression and gain-of-function studies involve increasing the expression level of a gene or introducing a modified version of a protein to enhance its activity berkeley.edunih.govnih.gov. These studies can help to understand the downstream effects of increased gene product levels or altered protein function. While the search results mention gain-of-function screening in a different biological context berkeley.edu, and the general concept of overexpression nih.gov, specific research detailing overexpression or gain-of-function studies directly related to the YGL022 or YGL22 protein in plants or yeast was not prominently featured in the provided information. Such studies, if conducted, would typically involve introducing extra copies of the gene or a constitutively active form of the protein into an organism and observing the resulting phenotype.
Site-Directed Mutagenesis and Allelic Variation Analysis
Site-directed mutagenesis is a technique used to introduce specific, targeted changes to a DNA sequence, allowing researchers to alter specific amino acids in a protein and study the impact on its function nih.govmdpi.comneb.com. Allelic variation analysis involves studying the different forms (alleles) of a gene within a population to understand how genetic variations correlate with phenotypic differences mdpi.comnih.gov.
While the provided search results mention site-directed mutagenesis in the context of generating a variant allele of a different gene nih.gov and as a general method nih.govneb.com, and discuss allelic variation in other genes mdpi.comnih.gov, specific studies detailing site-directed mutagenesis of the YGL022 or YGL22 gene or extensive analysis of its natural allelic variations and their functional consequences were not a primary focus of the provided information. However, the identification of the YGL22 gene through map-based cloning and sequence analysis of the introgression line TIL22, which showed a 25 bp deletion, represents an analysis of a naturally occurring genetic variation (an allele) associated with the yellow-green leaf phenotype researchgate.netresearchgate.net. This highlights how studying natural allelic variation can provide insights into gene function.
Genetic Complementation Assays
Genetic complementation assays are used to determine if a recessive phenotype caused by a mutation in a gene can be restored to the wild-type phenotype by introducing a functional copy of the gene wikipedia.orgcolab.ws. This technique is essential for confirming that a specific gene is responsible for the observed mutant phenotype wikipedia.org.
Regulation of Ygl022 Protein Expression and Activity
Transcriptional Regulation
The synthesis of YGL022 is primarily controlled at the level of transcription, responding to a variety of internal and external signals.
In Saccharomyces cerevisiae, the promoter of the YGL022/ERG4 gene contains specific regulatory elements that are recognized by transcription factors. nih.gov While a detailed analysis of the YGL022 promoter is not extensively documented in dedicated studies, it is known to be regulated as part of the ergosterol (B1671047) biosynthesis pathway. uniprot.orgnih.govcsic.es The promoters of genes in this pathway are often controlled by sterol regulatory elements (SREs), which are binding sites for key transcription factors. nih.govnih.govmdpi.com
A common feature in many yeast promoters is the TATA box, which serves as a binding site for the TATA-binding protein (TBP), a component of the general transcription factor TFIID. This binding is a crucial step in the formation of the pre-initiation complex and the subsequent recruitment of RNA polymerase II to initiate transcription. The presence and context of a TATA box can significantly influence the transcriptional activity of a gene.
The transcriptional regulation of ERG genes, including ERG4, is coordinated by a network of transcription factors that respond to specific cellular conditions. uniprot.orgnih.govcsic.es
Table 1: Key Transcriptional Regulators of the ERG4 (YGL022) Gene in S. cerevisiae
| Regulator | Function | Regulatory Effect on ERG4 |
|---|---|---|
| Upc2p | Zinc cluster transcription factor | Activator, particularly under hypoxic and sterol-depleted conditions. Binds to Sterol Regulatory Elements (SREs). nih.govmdpi.com |
| Ecm22p | Zinc cluster transcription factor, paralog of Upc2p | Activator, works in concert with Upc2p to regulate basal and induced expression of ERG genes. nih.govmdpi.com |
| Hap1p | Heme-activated transcription factor | Involved in the regulation of genes responsive to oxygen levels. nih.gov |
| Rox1p | Heme-induced repressor | Represses the expression of hypoxic genes in the presence of oxygen. nih.gov |
| Mot3p | Transcription factor | Represses ERG gene expression under certain conditions. nih.gov |
This table summarizes the primary transcription factors known to influence the expression of ERG4 in Saccharomyces cerevisiae based on available research.
The expression of YGL022 is highly responsive to environmental and developmental signals.
In Oryza sativa (rice), the YGL22 gene plays a role in chloroplast development. Its expression is particularly noted at the seedling stage . Studies on a rice mutant with a yellow-green leaf phenotype revealed that the transcript level of YGL22 was significantly reduced at this developmental stage. This suggests that the transcriptional regulation of YGL22 is crucial for normal chloroplast formation and photosynthetic capability during early plant growth.
In Saccharomyces cerevisiae , the expression of YGL022/ERG4 is modulated by several environmental factors, reflecting its role in the synthesis of ergosterol, a vital component of the fungal cell membrane. Key environmental cues include:
Oxygen availability: Ergosterol biosynthesis is an oxygen-dependent process. Consequently, the expression of ERG genes, including ERG4, is influenced by oxygen levels. nih.gov
Sterol levels: The cell senses and responds to the concentration of sterols. Low sterol levels trigger the upregulation of ERG genes via the transcription factors Upc2p and Ecm22p to increase ergosterol production. nih.gov
Iron availability: Iron is a necessary cofactor for several enzymes in the ergosterol pathway. Iron deficiency leads to the modulation of ERG gene expression, a process also involving Upc2p and Ecm22p. nih.gov
Stress conditions: As ergosterol is crucial for membrane integrity, its synthesis is regulated in response to various stresses, such as osmotic stress and exposure to drugs. uniprot.orgnih.gov
Post-Transcriptional Regulation (e.g., mRNA stability, alternative splicing)
Post-transcriptional mechanisms further refine the level of YGL022 protein. In Saccharomyces cerevisiae, while alternative splicing is not as widespread as in higher eukaryotes, it does occur for a small percentage of genes. nih.govnih.govbiorxiv.org However, there is currently no specific evidence to suggest that the YGL022/ERG4 transcript undergoes alternative splicing.
The stability of mRNA is a critical control point in gene expression. nih.gov In yeast, mRNA decay rates can be modulated in response to environmental stresses, such as osmotic shock, to allow for rapid changes in the proteome. nih.gov While global studies on mRNA stability in yeast under various conditions exist, specific data on the regulation of YGL022/ERG4 mRNA stability is not extensively documented. It is known that iron deficiency can lead to a general stabilization of mRNAs in yeast. csic.es
Translational Control (e.g., eukaryotic initiation factor 2 phosphorylation)
Translational control allows for rapid adjustments in protein synthesis without altering mRNA levels. A key mechanism of global translational control is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2). Under cellular stress, eIF2 phosphorylation is increased, leading to a general reduction in protein synthesis, which helps the cell to conserve energy and resources. nih.gov While this is a general stress response mechanism, its specific role in the translational regulation of YGL022/ERG4 has not been directly established.
However, there is evidence for specific translational control of ERG4. A study identified that the RNA-binding protein Bfr1p interacts with the ERG4 mRNA. A mutant of Bfr1p that is deficient in RNA binding showed impaired association with ERG4 mRNA, which corresponded with a significant decrease in Erg4p protein levels. researchgate.net This suggests a model where Bfr1p binding to the ERG4 transcript is necessary for its efficient translation.
Post-Translational Modifications (e.g., Phosphorylation)
Following translation, the activity of the YGL022/Erg4 protein can be modulated by post-translational modifications (PTMs). uniprot.org These modifications can alter the protein's enzymatic activity, stability, or its interaction with other proteins.
Phosphorylation is a common PTM that plays a crucial role in regulating the function of many proteins. The YGL022/Erg4 protein has been identified as a phosphoprotein. The addition of a phosphate (B84403) group is catalyzed by protein kinases. While the specific functional consequences of Erg4p phosphorylation are not fully elucidated, several kinases have been identified as interacting with Erg4p, suggesting they may be responsible for its phosphorylation.
Table 2: Potential Interacting Kinases of YGL022/Erg4p in S. cerevisiae
| Interacting Kinase | Kinase Family/Function | Potential Role in YGL022/Erg4p Regulation |
|---|---|---|
| Ste20p | p21-activated kinase (PAK) family; Serine/threonine kinase | Involved in multiple MAPK signaling pathways, including osmosensing and filamentous growth. yeastgenome.org |
| Cla4p | p21-activated kinase (PAK) family; Serine/threonine kinase | Regulates septin ring assembly, cytokinesis, and sterol uptake. thebiogrid.org |
| Tpk3p | Catalytic subunit of cAMP-dependent protein kinase (PKA) | PKA pathway is central to cell growth and response to nutrients and stress. yeastgenome.org |
| Sch9p | AGC family kinase | A key effector of the TORC1 signaling pathway, which responds to nutrient availability. mdpi.com |
This table lists protein kinases identified as interactors with Erg4p in high-throughput studies, suggesting they may be involved in its phosphorylation and functional regulation. The precise sites and functional impact of phosphorylation by these kinases on Erg4p require further investigation.
Phosphatase-Mediated Dephosphorylation
The YGL022/Erg4 protein is known to exist as a phosphoprotein in Saccharomyces cerevisiae. Post-translational modification by phosphorylation is a key mechanism for regulating the activity, localization, and stability of many enzymes. While phosphorylation of Erg4p is documented, specific protein phosphatases responsible for its dephosphorylation have not been extensively characterized in published research.
In yeast, the balance of protein phosphorylation is maintained by a host of protein kinases and protein phosphatases. nih.gov The major classes of serine/threonine phosphatases, such as PP1, PP2A, and PP2C, along with dual-specificity phosphatases, play roles in virtually all cellular processes. nih.govuniprot.org However, direct evidence from interaction studies or functional assays explicitly identifying a phosphatase that acts on Erg4p remains limited. The BioGRID database notes a genetic interaction between ERG4 and CNB1, a regulatory subunit of the protein phosphatase calcineurin, where a double null mutant shows enhanced phosphatase activity under specific conditions, but this does not confirm a direct dephosphorylation event. thebiogrid.org Further research is required to elucidate the specific phosphatases that target YGL022/Erg4 and the physiological conditions under which this dephosphorylation occurs.
Protein Degradation Pathways (e.g., Ubiquitination, Proteasomal Degradation)
The turnover of the YGL022/Erg4 protein is controlled through the ubiquitin-proteasome system, a primary pathway for selective protein degradation in eukaryotic cells. frontiersin.orgnih.gov This regulation is particularly funneled through the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which targets misfolded or damaged proteins in the ER for destruction. yeastgenome.orgnih.gov
As an integral ER membrane protein, Erg4p quality control is crucial. yeastgenome.org Research has shown that under certain genetic backgrounds, such as in cells lacking the Bfr1 protein (bfr1Δ mutants), Erg4p is prone to misfolding. nih.gov Misfolded Erg4p is recognized by the ER quality control machinery and becomes a substrate for the ERAD pathway. nih.gov
The key E3 ubiquitin ligase identified in this process is Hrd1p. nih.gov Hrd1p is a central component of an ER-membrane-embedded E3 ligase complex that recognizes misfolded domains of ER proteins. nih.gov In bfr1Δ cells, Hrd1p mediates the attachment of ubiquitin chains to the misfolded Erg4p. This polyubiquitination marks the protein for extraction from the ER membrane and subsequent degradation by the 26S proteasome in the cytoplasm. nih.gov This finding highlights a specific context in which YGL022/Erg4 is targeted for ubiquitination and proteasomal degradation to ensure cellular protein quality control.
Data Tables
Table 1: Proteins Involved in the Degradation of YGL022/Erg4
| Protein Name | Gene Name | Organism | Function in YGL022/Erg4 Regulation |
| Hrd1p | HRD1 | Saccharomyces cerevisiae | E3 ubiquitin-protein ligase that ubiquitinates misfolded Erg4p, targeting it for proteasomal degradation via the ERAD pathway. nih.govnih.gov |
| Bfr1p | BFR1 | Saccharomyces cerevisiae | RNA-binding protein required for the correct local translation or folding of Erg4p; its absence leads to Erg4p misfolding and subsequent degradation. nih.gov |
| 26S Proteasome | Multiple | Saccharomyces cerevisiae | Multi-subunit protease complex that degrades polyubiquitinated Erg4p. nih.gov |
Protein Protein Interactions and Complex Formation
Identification of Interacting Partners
The quest to identify the interacting partners of YGL022 has employed various high-throughput and targeted experimental approaches. Among these, the yeast two-hybrid (Y2H) system and affinity capture-mass spectrometry (AC-MS) have been pivotal in mapping its interaction network.
The yeast two-hybrid system is a powerful genetic method used to detect binary protein-protein interactions in vivo. In this system, a "bait" protein (in this case, YGL022) is fused to a DNA-binding domain (DBD), while potential "prey" proteins are fused to a transcriptional activation domain (AD). A physical interaction between the bait and prey brings the DBD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene. Large-scale Y2H screens have been instrumental in identifying potential direct interactors of numerous yeast proteins, including YGL022.
Affinity capture-mass spectrometry provides a complementary approach to identify proteins that associate with YGL022 in a more native cellular context, including both direct and indirect interactors that form a complex. In this technique, a tagged version of YGL022 is expressed in yeast cells. The protein, along with its binding partners, is then purified from cell lysates using an antibody or other affinity reagent that recognizes the tag. The co-purified proteins are subsequently identified by mass spectrometry.
Data from comprehensive interaction databases such as BioGRID and the Saccharomyces Genome Database (SGD) have aggregated findings from multiple studies, providing a catalog of YGL022's interacting partners. These interactions have been detected through various experimental methods, confirming the robustness of the identified connections.
Below is an interactive table summarizing a selection of proteins found to interact with YGL022 (YOR273C), detailing the experimental evidence for each interaction.
| Interactor | Systematic Name | Description | Experimental Evidence |
| Art1 | YGR160W | Arrestin-related trafficking adaptor involved in endocytosis | Affinity Capture-MS |
| Rsp5 | YDR233C | E3 ubiquitin-protein ligase involved in protein turnover | Affinity Capture-MS, Two-Hybrid |
| Ldb17 | YDL049C | Protein involved in the regulation of membrane protein abundance | Affinity Capture-MS |
| Bsp1 | YBR111C | Protein involved in eisosome assembly and organization | Affinity Capture-MS |
| Npr1 | YSL203C | Serine/threonine-protein kinase regulating nutrient transporters | Affinity Capture-MS |
| Pib2 | YNL043C | Phosphatidylinositol 3-phosphate-binding protein | Affinity Capture-MS |
| Gpa2 | YJR098C | Alpha subunit of a heterotrimeric G-protein | Two-Hybrid |
| Gpb2 | YGL119W | Beta subunit of a heterotrimeric G-protein | Two-Hybrid |
This table is based on data compiled from the BioGRID and Saccharomyces Genome Database (SGD) and is not exhaustive.
Functional Consequences of Interactions
The interactions of YGL022 with its binding partners have significant functional implications, primarily related to the regulation of its transporter activity and its cellular localization.
A key regulatory interaction occurs with the E3 ubiquitin ligase Rsp5 and its associated arrestin-related trafficking adaptor, Art1 . This interaction is a critical component of the cellular quality control system for membrane proteins. When polyamine levels are high, Art1 is thought to mediate the Rsp5-dependent ubiquitination of YGL022. This ubiquitination serves as a signal for the endocytosis and subsequent degradation of the transporter in the vacuole. This mechanism ensures that the cell can downregulate polyamine import to prevent toxicity from excessive accumulation.
Interactions with proteins like Ldb17 and Bsp1 , which are involved in the organization of membrane domains and eisosomes, point to the importance of YGL022's specific localization within the plasma membrane for its function. Eisosomes are large, immobile protein complexes that form furrows in the plasma membrane and are thought to play a role in organizing membrane proteins and endocytosis.
Integration into Multi-Protein Complexes
YGL022 does not function in isolation but is integrated into larger multi-protein complexes that facilitate its regulation and function. The data from affinity capture-MS experiments strongly suggest that YGL022 is part of dynamic complexes at the plasma membrane.
The most well-characterized complex involving YGL022 is the regulatory machinery for its turnover, which includes Art1 and Rsp5 . This complex assembles in response to specific cellular signals, such as high extracellular polyamine concentrations, to mediate the ubiquitination and subsequent endocytosis of the transporter.
Furthermore, the physical associations with components of the G-protein signaling pathway, such as Gpa2 and Gpb2 , as identified by two-hybrid assays, suggest that YGL022 may be part of a larger signaling platform at the plasma membrane. This would allow for the rapid modulation of its transport activity in response to extracellular cues.
The assembly of YGL022 into these multi-protein complexes is a dynamic process, with the composition of the complex likely changing in response to different environmental and cellular conditions. This integration into larger cellular machines underscores the intricate regulation of nutrient transport and its coordination with other fundamental cellular processes.
Evolutionary Conservation and Comparative Genomics
Cross-Species Homology and Orthology (e.g., S. pombe sts1+, Chicken Lamin B Receptor)
Homology, defined as the relationship between biological features descended from a common ancestor, can be categorized into orthology and paralogy nih.govrenater.fr101.43.54. Orthologs are genes or proteins in different species that evolved from a common ancestral gene by speciation, typically retaining similar functions nih.gov101.43.54. Paralogs, conversely, arise from gene duplication events within a genome nih.gov101.43.54.
The S. pombe gene sts1+ encodes a protein exhibiting notable similarity to both the Chicken Lamin B Receptor and the S. cerevisiae YGL022 protein molbiolcell.orgnih.govmolbiolcell.org. Specifically, the Sts1+ protein shows 26% identity to the Chicken Lamin B Receptor and a higher degree of relatedness, 53% identity, to the budding yeast ORF, YGL022 molbiolcell.orgnih.govmolbiolcell.org. This level of sequence identity suggests a shared evolutionary origin.
A key structural feature conserved among the S. pombe Sts1+, S. cerevisiae YGL022, and Chicken Lamin B Receptor proteins is a similar hydrophobicity pattern, characterized by the presence of eight or nine putative transmembrane domains molbiolcell.orgnih.govmolbiolcell.org. The Chicken Lamin B Receptor has also been noted for its striking similarity to the C-terminal amino acids of other sterol reductases, including the S. cerevisiae sterol D24(28)-reductase, which is encoded by the ERG4 gene and corresponds to the YGL022 ORF uniprot.orgsemanticscholar.org. This connection to sterol reductases suggests a potential functional link or shared evolutionary ancestry within a broader protein family involved in sterol metabolism or transport.
Comparative analysis of protein sequences and structures is a fundamental approach to inferring homology and orthology across species nih.govepa.gov. Tools and databases exist to identify conserved domains and protein families, aiding in the understanding of evolutionary relationships wikipedia.orgnih.gov.
Phylogenetic Analysis of this compound Family
Phylogenetic analysis is a method used to reconstruct the evolutionary history and relationships among a group of organisms or molecules based on their genetic or protein sequences llri.inscirp.org. By analyzing the similarities and differences in these sequences, phylogenetic trees can be constructed to visualize the inferred evolutionary pathways llri.inscirp.orgartic.network.
Given the established homology between S. cerevisiae YGL022, S. pombe Sts1+, and the Chicken Lamin B Receptor, phylogenetic analysis of this protein family would involve aligning their protein sequences along with sequences from homologous proteins in other species llri.inscirp.org. Multiple sequence alignment is a crucial first step, allowing for the identification of conserved residues and regions across the protein family wikipedia.org.
Phylogenetic trees can be constructed using various methods, including distance-based methods, maximum parsimony, maximum likelihood, and Bayesian inference llri.inscirp.org. These methods estimate the evolutionary distance or the most likely evolutionary pathway that led to the observed sequence variations llri.inscirp.org. The resulting phylogenetic tree would depict the evolutionary relationships, showing how the genes encoding these proteins diverged from a common ancestor nih.gov101.43.54llri.inscirp.org.
While a specific detailed phylogenetic tree for the this compound family including a broad range of species was not directly available in the search results, the established relationships between yeast and chicken homologs indicate that such an analysis would likely place these proteins within a conserved family, potentially related to sterol metabolism or membrane transport, reflecting their common descent uniprot.orgsemanticscholar.org. Studies on other protein families, such as NMT, have shown that phylogenetic analysis of different protein regions can reveal distinct evolutionary patterns related to functional specialization imp.ac.at. Similarly, analyzing conserved domains or specific motifs within the this compound family could provide insights into the evolutionary pressures acting on different parts of the protein wikipedia.orgbiorxiv.org.
Divergence and Conservation of Function Across Lineages
The conservation of protein sequences and structures across different species often implies the conservation of function renater.frwikipedia.orgnih.gov. Highly conserved sequences are typically maintained by natural selection because they are essential for protein function or stability researchgate.netwikipedia.org. However, proteins can also undergo functional divergence during evolution, where homologous proteins in different lineages evolve distinct or specialized roles renater.frbiorxiv.org.
The S. cerevisiae this compound is described as a putative transport protein nih.govdntb.gov.uanig.ac.jp and is also identified as the sterol D24(28)-reductase ERG4, involved in ergosterol (B1671047) biosynthesis uniprot.orgsemanticscholar.org. The S. pombe Sts1+ protein, which is highly related to YGL022, is implicated in pleiotropic drug sensitivity, divalent cation sensitivity, and osmoregulation molbiolcell.orgnih.govmolbiolcell.org. It is also suggested to be a sterol D24(28)-red that is likely involved in similar functions semanticscholar.org. The Chicken Lamin B Receptor is a nuclear membrane protein with roles in nuclear envelope integrity and chromatin organization semanticscholar.org. While there are differences in the specific cellular processes these proteins are involved in (sterol synthesis/transport vs. nuclear functions), the shared structural features like transmembrane domains and the similarity to sterol reductases suggest a possible ancestral function related to membranes or lipid interactions molbiolcell.orgnih.govmolbiolcell.orgsemanticscholar.org.
Understanding the divergence and conservation of function requires integrating sequence analysis with experimental data on protein localization, interactions, and phenotypes associated with gene perturbations in different organisms nih.govelifesciences.org. While sts1+ is not essential for viability in S. pombe, its disruption leads to pleiotropic defects, highlighting its importance in various cellular processes molbiolcell.orgnih.govmolbiolcell.org. This suggests that while the core function might be conserved, the specific contributions to cellular fitness can vary across species.
Data Table 1: Homology and Identity between YGL022, Sts1+, and Chicken Lamin B Receptor
| Protein Name | Organism | Identity to S. cerevisiae YGL022 | Identity to Chicken Lamin B Receptor | Putative Transmembrane Domains |
| YGL022 | Saccharomyces cerevisiae | 100% | Not specified directly, but related | 8 or 9 |
| Sts1+ | Schizosaccharomyces pombe | 53% | 26% | 8 or 9 |
| Lamin B Receptor | Gallus gallus (Chicken) | Related | 100% | 8 or 9 |
Note: Identity percentages are based on reported sequence comparisons molbiolcell.orgnih.govmolbiolcell.org. The relationship between YGL022 and Chicken Lamin B Receptor is described as similarity, particularly in the C-terminal region and hydrophobicity pattern molbiolcell.orgnih.govmolbiolcell.orgsemanticscholar.org.
Table 2: Associated Functions
| Protein Name | Organism | Associated Functions |
| YGL022 (ERG4) | Saccharomyces cerevisiae | Putative transport protein, Sterol D24(28)-reductase, Ergosterol biosynthesis nih.govdntb.gov.uanig.ac.jpuniprot.orgsemanticscholar.org |
| Sts1+ | Schizosaccharomyces pombe | Pleiotropic drug sensitivity, Divalent cation sensitivity, Osmoregulation molbiolcell.orgnih.govmolbiolcell.org |
| Lamin B Receptor | Gallus gallus (Chicken) | Nuclear envelope integrity, Chromatin organization semanticscholar.org |
These findings underscore the complex evolutionary history of the this compound family, characterized by both conserved structural elements and divergent functional roles across different lineages.
Advanced Research Methodologies for Ygl022 Protein Studies
Genomic and Transcriptomic Approaches
Genomic and transcriptomic analyses are fundamental to understanding the genetic basis of YGL022 and its expression patterns. Techniques such as quantitative Polymerase Chain Reaction (qPCR) and RNA sequencing (RNA-Seq) are employed. In Oryza sativa, YGL022 has been identified as a candidate gene potentially related to yield and grain quality molbiolcell.org. Transcriptomic analyses, including RNA-Seq and qPCR, have been used to study the expression patterns of YGL022 in different tissues and under varying conditions, such as different nitrogen levels fao.org. These approaches provide insights into when and where the YGL022 gene is transcribed, offering clues about its potential roles in plant development and responses to environmental factors.
Cell Biology Techniques
Cell biology techniques are crucial for determining the subcellular location of YGL022 protein and understanding its function within the cell. Subcellular localization studies using Green Fluorescent Protein (GFP) fusion proteins and confocal microscopy have been applied to YGL022 molbiolcell.org. These experiments involve creating a construct where the this compound is fused to GFP, allowing its location within living cells to be visualized under a confocal microscope. Research using this method has shown that this compound is localized to the nucleus and the cell membrane molbiolcell.org. This dual localization suggests potential roles in nuclear processes (e.g., gene regulation) and/or membrane-associated functions (e.g., transport or signaling).
Molecular Biology Techniques
Molecular biology techniques are essential for manipulating the YGL022 gene and studying the effects of these manipulations on protein function and cellular phenotype. Site-directed mutagenesis and molecular cloning are key techniques in this area chinacrops.org. Molecular cloning allows for the isolation and amplification of the YGL022 gene, enabling its study and manipulation. Site-directed mutagenesis permits specific changes to be made in the DNA sequence of the YGL022 gene, leading to alterations in the amino acid sequence of the protein. These targeted mutations can help researchers investigate the importance of specific amino acids or protein domains for YGL022 function, localization, or interaction with other molecules. Site-directed mutagenesis was mentioned in the context of studying the YGL022 gene in Saccharomyces cerevisiae.
Structural Biology Approaches
Structural biology aims to determine the three-dimensional structure of proteins, which is critical for understanding their function. While experimental methods like X-ray crystallography or Cryo-EM were not explicitly mentioned for YGL022 in the provided snippets, computational approaches like AlphaFold have become powerful tools for protein structure prediction. AlphaFold utilizes deep learning to predict highly accurate protein structures from amino acid sequences. Applying AlphaFold to the amino acid sequence of YGL022 could provide a predicted 3D structure, offering insights into potential functional domains, binding sites, and its classification as a putative transport protein, as suggested by studies in Saccharomyces cerevisiae. The predicted structure could guide further experimental studies on YGL022 function.
Bioinformatic Analysis
Bioinformatic analysis plays a vital role in processing and interpreting the large datasets generated by genomic, transcriptomic, and proteomic studies of YGL022. This includes sequence analysis, KEGG pathway mapping, and utilizing specialized databases pombase.org, molbiolcell.org. Sequence analysis involves examining the nucleotide sequence of the YGL022 gene and the amino acid sequence of the protein to identify conserved domains, motifs, and similarities to other known proteins pombase.org, molbiolcell.org. KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway mapping helps to place YGL022 within known biological pathways, suggesting potential functional roles and interactions molbiolcell.org. Databases like CRISPR-PLANT can be used for gene analysis and potentially for designing experiments like CRISPR-mediated gene editing to study YGL022 function in plants pombase.org.
Table: Subcellular Localization of this compound
| Technique | Organism (Implied) | Observed Localization | Source |
| GFP Fusion & Confocal Microscopy | Oryza sativa | Nucleus, Cell Membrane | molbiolcell.org |
Future Research Directions and Applications
Unraveling Undiscovered Functions and Pathways
The YGL022 protein in rice (Oryza sativa) has been identified as a key player in early leaf color development. researchgate.net The gene responsible, YGL22, is located on chromosome 1 and encodes a chloroplast protein. researchgate.net Studies on a mutant line, TIL22, which exhibits a yellow-green leaf phenotype at the seedling stage, have shown that this is due to a 25 bp deletion in the YGL22 gene. researchgate.net This phenotype is associated with significantly reduced photosynthetic pigment content and retarded chloroplast development in the early stages of growth. researchgate.net
Future research should focus on elucidating the precise molecular mechanisms by which YGL022 influences chloroplast biogenesis. While it is known to be a chloroplast-targeted protein, its specific function within the organelle remains to be fully characterized. researchgate.net Investigating its potential interactions with other proteins involved in the chlorophyll (B73375) biosynthesis pathway or the assembly of photosynthetic complexes would be a critical next step. Further studies could explore its potential involvement in tetrapyrrole biosynthesis, a crucial pathway for the production of chlorophyll and other essential molecules. researchgate.net
Elucidating Regulatory Networks
The expression of YGL22 appears to be developmentally regulated, as the yellow-green leaf phenotype of the TIL22 mutant is most prominent at the seedling stage and gradually fades after the five-leaf stage. researchgate.net This suggests the existence of a complex regulatory network that controls the temporal and spatial expression of YGL22. Future research should aim to identify the transcription factors and signaling pathways that modulate YGL22 expression. Understanding this regulatory network is crucial for a comprehensive understanding of chloroplast development and acclimation to changing environmental conditions. elifesciences.orgwikipedia.orgembopress.orgfrontiersin.org
Investigating the upstream and downstream components of the YGL022 pathway will provide a more complete picture of its role in plant development. Identifying the factors that activate or repress YGL22 transcription, as well as the downstream targets of YGL022's activity, will be key to unraveling its regulatory network.
Biotechnological Applications (e.g., Trait Marker in Hybrid Rice Production)
One of the most immediate and promising applications of the YGL22 gene is in hybrid rice production. researchgate.net The distinct yellow-green leaf phenotype of the ygl22 knockout mutant at the seedling stage serves as a clear visual marker. researchgate.netresearchgate.net Importantly, this phenotype does not have a significant negative impact on key agronomic traits such as plant height, number of panicles per plant, and grain yield per plant. researchgate.netresearchgate.net
This makes YGL22 an ideal candidate for a trait marker in hybrid seed production. It can be used to easily identify and rogue out self-pollinated parental lines in a hybrid seed production field, thereby ensuring the purity of the hybrid seeds. The development of molecular markers, such as KASP markers, targeting the genomic region of YGL22 can further streamline this process. researchgate.net
| Trait | Observation in ygl22 Mutant | Implication for Hybrid Rice Production |
| Leaf Phenotype | Yellow-green at seedling stage | Easy visual identification of non-hybrid plants. researchgate.netresearchgate.net |
| Plant Height | Not significantly affected | No negative impact on overall plant architecture. researchgate.net |
| Panicle Number | Not significantly affected | Maintains a key yield component. researchgate.net |
| Grain Yield | Not significantly affected | Crucial for the economic viability of hybrid seeds. researchgate.net |
Broader Biological Implications (e.g., Chloroplast development, metabolic engineering)
The study of YGL022 has broader implications for our understanding of fundamental biological processes. Its role in the early stages of chloroplast development makes it a valuable tool for dissecting this complex process. researchgate.netfrontiersin.org Chloroplasts are not only the site of photosynthesis but are also involved in the synthesis of various essential metabolites. frontiersin.org
By understanding the function of YGL022, researchers can gain deeper insights into the coordination between the nuclear and chloroplast genomes, which is essential for proper chloroplast function. frontiersin.org This knowledge could be applied in the field of metabolic engineering to enhance the production of valuable compounds synthesized in the chloroplast. uh.edunih.gov For instance, by manipulating the expression of genes like YGL22, it might be possible to optimize chloroplast development and function for improved photosynthetic efficiency or increased production of specific metabolites. caltech.edunih.gov Further research into YGL022 and its related pathways could therefore open up new avenues for crop improvement and the development of novel biotechnological applications. frontiersin.orgthe-scientist.comscirp.orgnih.gov
Q & A
Q. What is the functional role of YGL022 in ergosterol biosynthesis, and how is this experimentally validated?
YGL022 (ERG4) encodes a C-24 reductase critical for the final step of ergosterol biosynthesis in Saccharomyces cerevisiae. Methodological validation involves:
- Gene knockout studies : Disrupting YGL022 and observing accumulation of sterol intermediates (e.g., ergosta-5,7,22,24(28)-tetraen-3β-ol) via gas chromatography-mass spectrometry (GC-MS) .
- Complementation assays : Reintroducing wild-type YGL022 into erg4 mutants to restore ergosterol production .
- Sequence alignment : Comparing YGL022’s amino acid sequence with homologs (e.g., human DHCR24) to identify conserved catalytic domains .
Q. What standard experimental approaches are used to study YGL022’s enzymatic activity?
- In vitro assays : Purify recombinant YGL022 protein and measure reductase activity using radiolabeled substrates (e.g., ³H-ergosta-5,7,22,24(28)-tetraenol) .
- Sterol profiling : Analyze lipid extracts from yeast strains using GC-MS to quantify sterol intermediates .
- Fluorescence-based assays : Monitor NADPH consumption (a cofactor in reductase reactions) via spectrophotometry .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
